Molybdenum dichloride dioxide

説明

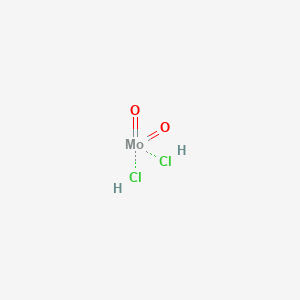

Molybdenum (VI) dichloride dioxide is an oxo-halide of molybdenum widely used as a catalyst for various organic transformations . It is an oxo-transfer catalyst that has the ability to promote oxidation as well as reduction reactions .

Synthesis Analysis

Molybdenum dichloride dioxide can be prepared by several methods. One method involves the treatment of molybdenum trioxide with concentrated hydrochloric acid . Another method involves passing a 1:1 mixture of dry chlorine and oxygen over molybdenum metal at 250–350 °C . It can also be prepared from MoOCl4 .Molecular Structure Analysis

Gaseous molybdenum dichloride dioxide is a monomer, but upon condensation, it polymerizes to give a coordination polymer of uncertain structure . The single-bond and double-bond covalent radii of molybdenum are almost identical with those of tungsten .Chemical Reactions Analysis

Molybdenum dichloride dioxide can be used to catalyze carbamate formation from an alcohol and isocyanates, acylation reactions, thioglycosylation of functionalized peracetylated glycosides, hydrosilylation of aldehydes and ketones as well as reduction of many compounds like imines, esters, amides and N-oxides .Physical And Chemical Properties Analysis

Molybdenum dichloride dioxide has a molecular weight of 200.87 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 201.848588 g/mol . Its topological polar surface area is 34.1 Ų .科学的研究の応用

Organic Transformations

Molybdenum(VI) dichloride dioxide plays a significant role in various Lewis acid catalyzed organic transformations . It has been used as a catalyst for several organic transformations .

Oxidation and Reduction Reactions

MoO2Cl2 and some complexes containing MoO2Cl2 have been used as catalysts for various oxidation and reduction reactions .

Carbamate Formation

MoO2Cl2 can be used to catalyze carbamate formation from an alcohol and isocyanates .

Acylation Reactions

This compound is also used to catalyze acylation reactions .

Thioglycosylation

MoO2Cl2 can be used for the thioglycosylation of functionalized peracetylated glycosides .

Hydrosilylation

It is used for the hydrosilylation of aldehydes and ketones .

Reduction of Compounds

MoO2Cl2 can be used for the reduction of many compounds like imines, esters, amides, and N-oxides .

Thioacetalization

Molybdenum(VI) dichloride dioxide can be used as a catalyst for thioacetalization of heterocyclic, aromatic, and aliphatic compounds .

Synthesis of Carbamates

It can be used to synthesize mono-, di-, tri-, and tetracarbamates from alcohols and aromatic or aliphatic isocyanates .

Deoxygenation of Epoxides

MoO2Cl2 can be used for stereospecific deoxygenation of epoxides to alkenes .

作用機序

Target of Action

Molybdenum dichloride dioxide primarily targets various organic transformations. It is widely used as a catalyst for these transformations . The compound is an oxo-transfer catalyst, promoting both oxidation and reduction reactions .

Mode of Action

The compound interacts with its targets by promoting oxidation and reduction reactions . As an oxo-transfer catalyst, it facilitates the transfer of an oxo group or two electrons to or from the substrate .

Biochemical Pathways

The compound affects various biochemical pathways through its role as a catalyst. It is involved in the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum .

Result of Action

The result of the compound’s action is the successful catalysis of various organic transformations. It has been used as an efficient catalyst for several organic transformations . Additionally, it can be used as a chemical vapor deposition (CVD) precursor to synthesize various Mo-based nanomaterials .

Safety and Hazards

Molybdenum dichloride dioxide causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

将来の方向性

Molybdenum dichloride dioxide has been used in the scalable growth of high-quality monolayer MoS2 by selecting it as the Mo source and integrating the precursor with a standard low-pressure cold-wall metalorganic chemical vapor deposition (MOCVD) system . This work provides a new avenue for the large-scale production of high-quality MoS2 monolayers and facilitates their use in practical applications .

特性

IUPAC Name |

dioxomolybdenum;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mo.2O/h2*1H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLHVQCNFUOEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo]=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MoO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262945 | |

| Record name | Molybdenum chloride oxide (MoCl2O2), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow flakes; [Sigma-Aldrich MSDS] | |

| Record name | Molybdenum(VI) dichloride dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Molybdenum dichloride dioxide | |

CAS RN |

13637-68-8 | |

| Record name | Molybdenum dichloride dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum chloride oxide (MoCl2O2), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybden Dichloride Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)

![1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B1677341.png)

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid](/img/structure/B1677344.png)